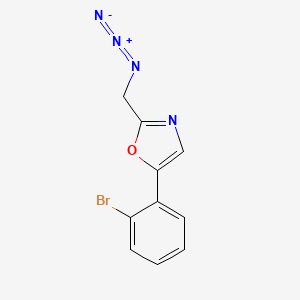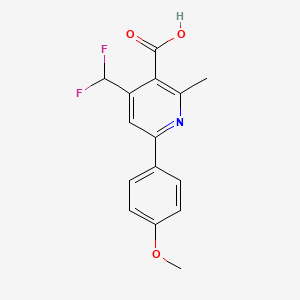
6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (6-DFPPD) is a heterocyclic compound containing a pyrimidine ring and a piperidine ring, with two fluorine atoms located at the 4,4 positions of the piperidine ring. 6-DFPPD has been the subject of numerous scientific studies due to its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Recent research has concentrated on synthesizing and evaluating the biological activities of pyrimidine derivatives, including compounds structurally related to 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione. For instance, the synthesis of novel heterocyclic hybrids involving pyrimidine diones demonstrated moderate antimicrobial activities against common bacterial strains such as S. aureus, E. coli, and B. subtilis, suggesting the potential of pyrimidine dione derivatives in developing new antimicrobial agents (Vlasov et al., 2022). Additionally, the exploration of pyrimido[4,5-d]pyrimidin-2,4-diones synthesized through reactions involving uracil derivatives has highlighted the versatility of pyrimidine scaffolds in creating compounds with possible therapeutic applications (Hamama et al., 2012).
Antiviral and Herbicidal Potentials
Derivatives of pyrimidine-2,4(1H,3H)-dione have also been evaluated for their antiviral and herbicidal activities. Specific compounds have shown effectiveness against the Hepatitis A virus and Herpes simples virus, showcasing the antiviral potential of these derivatives (El-Etrawy & Abdel-Rahman, 2010). Moreover, certain 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have exhibited promising herbicidal activities, further broadening the scope of application for pyrimidine dione derivatives in agricultural chemistry (Huazheng, 2013).
Advanced Materials and Chemical Synthesis
The structural and electronic properties of pyrimidine-2,4(1H,3H)-dione derivatives have been explored in the context of advanced material synthesis. Research into novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has revealed insights into their spectral properties and potential applications in designing new materials with specific electronic characteristics (Ashraf et al., 2019).
Mecanismo De Acción
Target of Action
They have been employed in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrimidine derivatives are known to be involved in a variety of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, pyrimidine derivatives can have a variety of effects, including antimicrobial, antiviral, antitumor, and antifibrotic activities .
Propiedades
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O2/c10-9(11)1-3-14(4-2-9)6-5-7(15)13-8(16)12-6/h5H,1-4H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPNQNWXNICBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



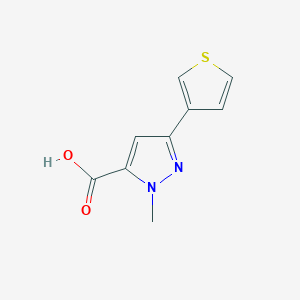
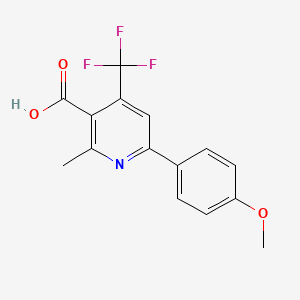

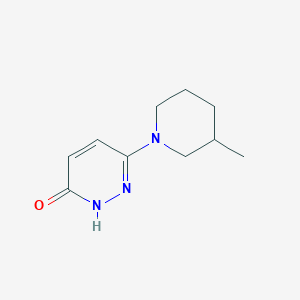
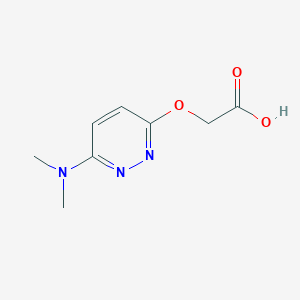

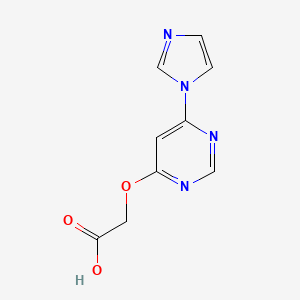
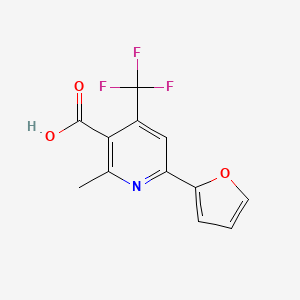
![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)
